molecular formula C21H25N3O2 B11009161 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11009161
M. Wt: 351.4 g/mol
InChI Key: CSOFXOYGCUJZSC-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrole ring and a tetrahydrocarbazole moiety, which are connected via an acetamide linkage. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Tetrahydrocarbazole Moiety: The tetrahydrocarbazole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reaction: The pyrrole and tetrahydrocarbazole moieties are then coupled through an acetamide linkage using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and tetrahydrocarbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)acetamide: A simpler analog with a pyrrole ring and acetamide linkage.

    N-(6-methoxy-1H-indol-1-yl)acetamide: Contains an indole ring instead of a tetrahydrocarbazole moiety.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanamine: Similar structure but with an amine group instead of an acetamide linkage.

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of a pyrrole ring and a tetrahydrocarbazole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C21H25N3O2/c1-13-7-8-14(2)24(13)12-20(25)22-19-6-4-5-16-17-11-15(26-3)9-10-18(17)23-21(16)19/h7-11,19,23H,4-6,12H2,1-3H3,(H,22,25)

InChI Key

CSOFXOYGCUJZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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